

# An In-depth Technical Guide to Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

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## Compound of Interest

Compound Name: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **Ethyl 3-(4-fluorophenyl)-3-oxopropanoate**, a key intermediate in organic synthesis and drug discovery.

## Chemical Structure and Identification

**Ethyl 3-(4-fluorophenyl)-3-oxopropanoate**, also known as Ethyl 4-fluorobenzoylacetate, is a  $\beta$ -keto ester. Its structure consists of a 4-fluorophenyl group attached to a ketone, which is in the beta position relative to an ethyl ester group. The presence of the fluorine atom and the reactive keto-ester moiety makes it a valuable building block in medicinal chemistry.

Molecular Structure:

- IUPAC Name: **ethyl 3-(4-fluorophenyl)-3-oxopropanoate**<sup>[1]</sup>
- Synonyms: Ethyl 4-fluorobenzoylacetate, Ethyl (4-fluorobenzoyl)acetate, 4-Fluorobenzoylacetic acid ethyl ester<sup>[1][2]</sup>
- SMILES: CCOC(=O)CC(=O)C1=CC=C(C=C1)F<sup>[1]</sup>
- InChIKey: **SJUXLKYJKQBZLM-UHFFFAOYSA-N**<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Data

The compound exists as a colorless to light yellow liquid and exhibits keto-enol tautomerism, which is reflected in its spectroscopic data.[3][4]

Table 1: Quantitative Physicochemical and Spectroscopic Data

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> FO <sub>3</sub>	[1][4]
Molecular Weight	210.20 g/mol	[1][4]
CAS Number	1999-00-4	[1][4]
Appearance	Colorless to light yellow liquid	[3][4]
Boiling Point	117-125 °C at 1 mm Hg	[2][3]
Density	1.174 g/mL at 25 °C	[3]
Refractive Index (n <sub>20</sub> /D)	1.5040	[3]
Flash Point	>230 °F (>110 °C)	[3]
<sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> ) Keto form (δ, ppm)	1.26 (3H, t), 3.97 (2H, s), 4.22 (2H, q), 7.13-7.19 (2H, m), 7.96-8.01 (2H, m)	[3][5]
<sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> ) Enol form (δ, ppm)	1.34 (t), 4.27 (q), 5.61 (s), 7.08-7.12 (m), 7.76-7.80 (m), 12.62 (s)	[3][5]

## Synthesis and Experimental Protocols

The primary method for synthesizing **Ethyl 3-(4-fluorophenyl)-3-oxopropanoate** is the Claisen condensation. This reaction involves the base-promoted condensation of an ester with another carbonyl compound to form a β-keto ester.[6][7][8] In this specific synthesis, 4-fluoroacetophenone reacts with diethyl carbonate.

This protocol is adapted from a documented laboratory procedure.[2]

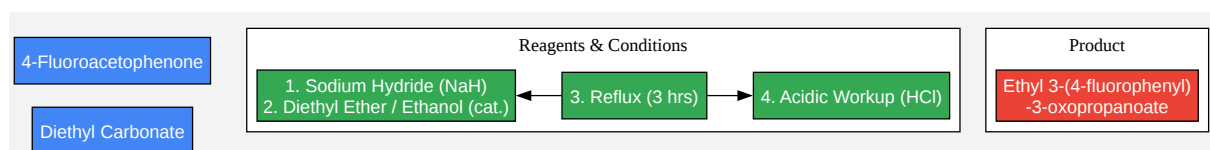
## Materials:

- 4-fluoroacetophenone
- Diethyl carbonate
- Sodium hydride (60% dispersion in mineral oil)
- Pentane
- Diethyl ether (dry)
- Ethanol
- Hydrochloric acid (concentrated)
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Nitrogen gas supply

## Procedure:

- Preparation of Sodium Hydride: In a reaction vessel under a nitrogen atmosphere, wash 57.92 g (1.448 moles) of 60% sodium hydride/mineral oil twice with pentane. Decant the pentane after each wash and dry the sodium hydride in a stream of nitrogen.
- Initial Reaction Setup: Add 171 g (1.448 moles) of diethyl carbonate to the dried sodium hydride at 20-25 °C.
- Addition of Ketone: Begin the dropwise addition of a solution of 100 g (0.724 mole) of 4-fluoroacetophenone in 100 ml of dry diethyl ether. Maintain the reaction mixture at 20-25 °C with constant stirring under nitrogen.
- Initiation and Reflux: After approximately 10% of the 4-fluoroacetophenone solution has been added, add 10 drops of ethanol to initiate the reaction (indicated by gas evolution). Continue the dropwise addition over 1 hour at a rate that maintains a gentle reflux.

- Completion of Reaction: To improve stirring, add 1 kg of dry diethyl ether. Reflux the mixture for an additional 3 hours under nitrogen.
- Work-up:
  - Cool the reaction mixture to 0 °C.
  - Carefully add water to quench the excess sodium hydride until all solids dissolve. This is an exothermic process.
  - Separate the diethyl ether phase.
  - Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid.
  - Extract the acidified aqueous phase twice with diethyl ether.
- Isolation and Purification:
  - Combine all three diethyl ether phases.
  - Wash the combined organic phase with a saturated sodium chloride solution.
  - Dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield an orange oil.
  - Fractionally distill the crude product at approximately 1 mm Hg to obtain **Ethyl 3-(4-fluorophenyl)-3-oxopropanoate** as a colorless liquid (Yield: 117.8 g, 77%).<sup>[2]</sup>



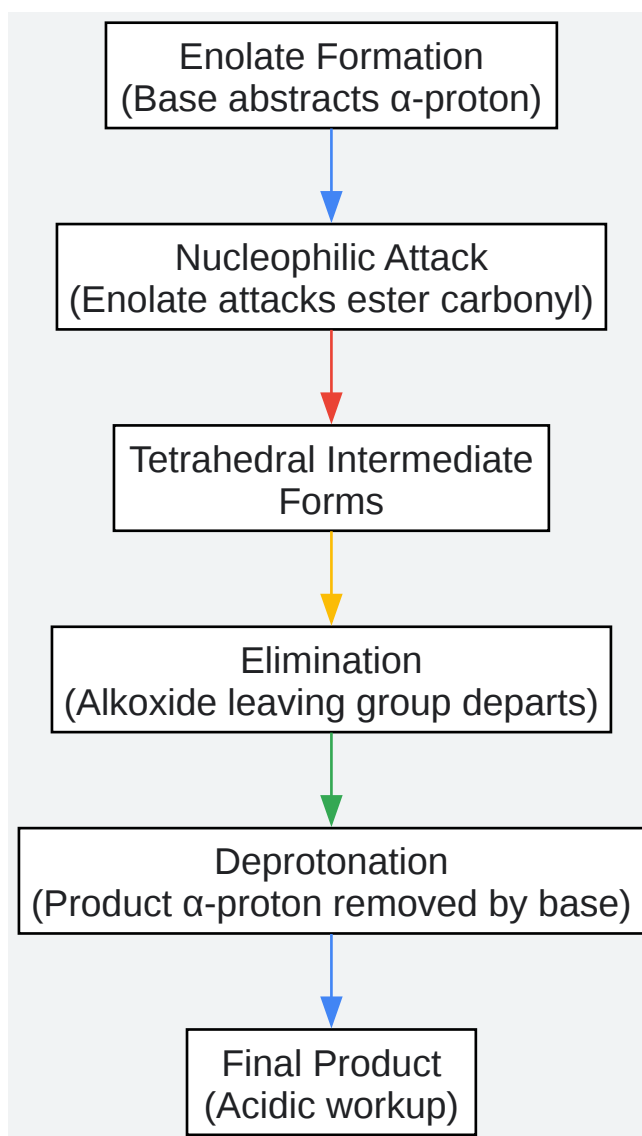
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Caption: Workflow for the Claisen condensation synthesis.

## Mechanism of Synthesis: The Claisen Condensation

The synthesis proceeds via the classic Claisen condensation mechanism, which involves the formation of an enolate followed by nucleophilic acyl substitution.[\[7\]](#)[\[9\]](#)[\[10\]](#)

- **Enolate Formation:** The alkoxide base (formed in situ from ethanol or present as an impurity) deprotonates the  $\alpha$ -carbon of 4-fluoroacetophenone, forming a nucleophilic enolate ion.[\[8\]](#)
- **Nucleophilic Attack:** The enolate attacks the electrophilic carbonyl carbon of diethyl carbonate.[\[8\]](#)
- **Elimination:** The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the  $\beta$ -keto ester.[\[8\]](#)
- **Deprotonation (Driving Force):** The newly formed  $\beta$ -keto ester has acidic  $\alpha$ -protons ( $pK_a \approx 11$ ) and is deprotonated by the ethoxide base. This irreversible acid-base reaction drives the equilibrium towards the product.[\[10\]](#)
- **Protonation:** An acidic workup in the final step neutralizes the enolate to yield the final product.[\[7\]](#)[\[8\]](#)



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Caption: Key steps of the Claisen condensation mechanism.

## Applications in Research and Drug Development

**Ethyl 3-(4-fluorophenyl)-3-oxopropanoate** is not typically an active pharmaceutical ingredient itself but serves as a crucial precursor and building block in the synthesis of more complex, biologically active molecules.<sup>[11]</sup>

- **Heterocyclic Synthesis:** It is a reactant for creating fluorinated heterocyclic compounds.<sup>[11]</sup> For instance, it is used in condensation reactions with diamines to synthesize

benzimidazoles and perimidines, which have been investigated as potential antimalarial agents.[\[3\]](#)[\[12\]](#)

- Precursor for Drug Discovery: The reactive nature of the compound makes it an attractive starting point for developing novel therapeutics. Derivatives have been explored as potential anti-cancer agents.[\[11\]](#)
- Intermediate in Organic Reactions: It is employed in various transformations, including:
  - Base-promoted domino reactions to synthesize hydroxybenzophenones.[\[3\]](#)
  - Oxidative cross-coupling with indoles.[\[3\]](#)
  - Lewis base-catalyzed hydrosilylation for creating  $\alpha$ -acetoxo  $\beta$ -amino acid derivatives.[\[3\]](#)
- Biochemical Reagent: The compound is used as a general biochemical reagent in life science research.[\[12\]](#)[\[13\]](#)

## Safety and Handling

According to GHS classifications, **Ethyl 3-(4-fluorophenyl)-3-oxopropanoate** is considered an irritant.[\[1\]](#)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- Storage: Should be kept in a dark place, sealed in a dry container, at room temperature or refrigerated (2-8°C).[\[3\]](#)[\[4\]](#)
- Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood.

This document is intended for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.

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